(S)-2-Hydroxypentanedioic Acid Diethyl Ester

Übersicht

Beschreibung

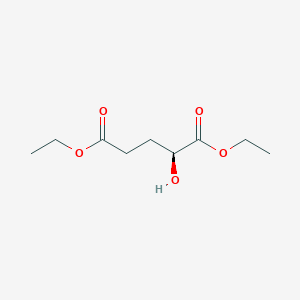

(S)-2-Hydroxypentanedioic Acid Diethyl Ester is an organic compound that belongs to the class of esters It is derived from pentanedioic acid and is characterized by the presence of two ethyl ester groups and a hydroxyl group on the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2S)-2-hydroxypentanedioate typically involves the esterification of pentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Pentanedioic acid+2EthanolH2SO4Diethyl (2S)-2-hydroxypentanedioate+Water

Industrial Production Methods

In an industrial setting, the production of diethyl (2S)-2-hydroxypentanedioate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Hydroxypentanedioic Acid Diethyl Ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of diethyl 2-oxopentanedioate.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for ester reduction.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Diethyl 2-oxopentanedioate

Reduction: Diethyl 2-hydroxypentanediol

Substitution: Diethyl 2-chloropentanedioate

Wissenschaftliche Forschungsanwendungen

(S)-2-Hydroxypentanedioic Acid Diethyl Ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Wirkmechanismus

The mechanism of action of diethyl (2S)-2-hydroxypentanedioate depends on the specific application. In enzymatic reactions, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding alcohol and acid. The molecular targets and pathways involved in its action are primarily related to its ability to undergo hydrolysis and other chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl (2R)-2-hydroxypentanedioate: A stereoisomer with similar chemical properties but different biological activity.

Diethyl 2-oxopentanedioate: An oxidized form with a carbonyl group instead of a hydroxyl group.

Diethyl 2-chloropentanedioate: A substituted derivative with a chlorine atom replacing the hydroxyl group.

Uniqueness

(S)-2-Hydroxypentanedioic Acid Diethyl Ester is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Its hydroxyl group provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

(S)-2-Hydroxypentanedioic Acid Diethyl Ester, also known as diethyl (2S)-2-hydroxypentanedioate, is an organic compound with significant biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : CHO

- Molecular Weight : 206.19 g/mol

- Structure : Features two ethyl ester groups and a hydroxyl group on the second carbon atom.

The compound's unique stereochemistry contributes to its reactivity and interactions with biological molecules, making it a point of interest in various research fields.

Enzyme Interaction

This compound has been shown to act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. This hydrolysis reaction is crucial in metabolic pathways involving fatty acids and other carboxylic acids. The general reaction can be represented as follows:

This enzymatic activity highlights its potential role in biochemical research and applications.

Acetylcholinesterase Inhibition

Research indicates that this compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for breaking down acetylcholine in the nervous system. Inhibition of AChE can lead to increased acetylcholine levels, which is a strategy explored for treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that this compound has some AChE inhibitory activity, warranting further investigation into its efficacy and therapeutic potential .

Antibacterial Properties

The compound has also been studied for its antibacterial properties. It has shown promise in inhibiting the growth of certain colonic bacteria strains, suggesting potential applications as an antibacterial agent or in modulating gut microbiota . This aspect could be particularly relevant in developing treatments for gastrointestinal disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Diethyl (2R)-2-hydroxypentanedioate | Stereoisomer | Different stereochemistry affecting biological activity |

| Diethyl 2-oxopentanedioate | Oxidized form | Contains a carbonyl group instead of a hydroxyl group |

| Diethyl 2-chloropentanedioate | Substituted derivative | Chlorine atom replaces the hydroxyl group |

This comparison illustrates how variations in structure can influence biological activity, emphasizing the importance of stereochemistry in the functionality of these compounds.

Case Studies and Research Findings

- Neuroprotective Potential : A study investigated the effects of this compound on neuronal cell lines, revealing its potential to protect against oxidative stress-induced apoptosis. The compound demonstrated a dose-dependent increase in cell viability under stress conditions, suggesting a neuroprotective effect.

- Gut Microbiota Modulation : Another research effort focused on the compound's ability to modulate gut microbiota in animal models. Results indicated significant changes in the composition of gut bacteria following administration, highlighting its potential role in enhancing gut health during space missions where maintaining a healthy microbiome is crucial .

- Antimicrobial Activity : In vitro studies assessed the antibacterial effects against various strains of bacteria commonly found in colonic environments. The findings showed that this compound inhibited bacterial growth significantly at specific concentrations, supporting its application in developing new antibacterial therapies .

Eigenschaften

IUPAC Name |

diethyl (2S)-2-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHSDCNOUDICA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466501 | |

| Record name | Diethyl (2S)-2-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55094-99-0 | |

| Record name | Diethyl (2S)-2-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.